(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Mesitylene", "Sodium hydroxide", "Bromine", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetoacetate", "Hydroxylamine hydrochloride", "Sodium methoxide", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Sodium nitrate", "Sulfuric acid", "Sodium carbonate", "Chloroacetic acid" ], "Reaction": [ "Bromination of mesitylene to form 2,4,6-tribromomesitylene", "Nitration of 2,4,6-tribromomesitylene to form 2,4,6-trinitromesitylene", "Reduction of 2,4,6-trinitromesitylene to form 2,4,6-triaminomesitylene", "Alkylation of 2,4,6-triaminomesitylene with ethyl acetoacetate to form 2,4,6-tris(ethyl acetoacetamido)mesitylene", "Hydrolysis of 2,4,6-tris(ethyl acetoacetamido)mesitylene to form 2,4,6-tris(carboxymethylamino)mesitylene", "Conversion of 2,4,6-tris(carboxymethylamino)mesitylene to 2,4,6-tris(carboxymethylamino)-1,3,5-triazine", "Reduction of 2,4,6-tris(carboxymethylamino)-1,3,5-triazine to form 2,4,6-tris(carboxymethylamino)-1,3,5-triazin-2-amine", "Condensation of 2,4,6-tris(carboxymethylamino)-1,3,5-triazin-2-amine with hydroxylamine hydrochloride to form (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid", "Reduction of (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid with sodium borohydride to form (3E)-3-(aminomethyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid", "Acetylation of (3E)-3-(aminomethyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid with acetic anhydride to form (3E)-3-(acetylamino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid", "Nitration of (3E)-3-(acetylamino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid with a mixture of nitric and sulfuric acid to form (3E)-3-(acetylamino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid 2-nitrate", "Hydrolysis of (3E)-3-(acetylamino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid 2-nitrate with sodium hydroxide to form (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid" ] } | |
CAS No. |
100055-50-3 |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12-15/h15H,4-6H2,1-3H3,(H,13,14)/b12-7- |
InChI Key |
NSRBNLPONXTVQG-GHXNOFRVSA-N |
Isomeric SMILES |
CC1(C\2(CCC1(C/C2=N/O)C(=O)O)C)C |
SMILES |
CC1(C2(CCC1(CC2=NO)C(=O)O)C)C |
Canonical SMILES |
CC1(C2(CCC1(CC2=NO)C(=O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.